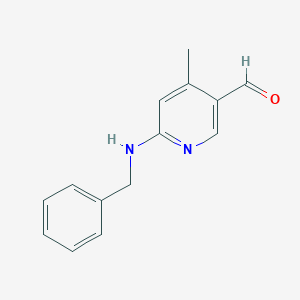

6-(Benzylamino)-4-methylnicotinaldehyde

Description

Contextualization within the Broader Field of Nicotinaldehyde Derivatives in Chemical Biology and Medicinal Chemistry

Nicotinaldehyde and its derivatives are recognized as important intermediates in the synthesis of a wide array of heterocyclic compounds with potential applications in both the pharmaceutical and agrochemical sectors. researchgate.net These aldehyde-functionalized pyridines serve as versatile precursors for the construction of more complex molecular architectures.

For instance, chloronicotinaldehydes are key starting materials for the annulation of heterocyclic ring systems. researchgate.net A notable application is in the preparation of nicotinaldehyde-based azlactones, which are a class of heterocyclic compounds known to exhibit various biological activities. researchgate.net The synthesis of these azlactones is typically achieved through the condensation of a nicotinaldehyde derivative with hippuric acid. researchgate.net This reactivity highlights the utility of the nicotinaldehyde core in generating molecular diversity for biological screening.

Overview of the Nicotinaldehyde Scaffold's Significance in Bioactive Compound Development

The nicotinaldehyde scaffold is a derivative of pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and is considered a "privileged" scaffold in medicinal chemistry. nih.gov Its prevalence is due to a combination of factors, including its ability to enhance the physicochemical properties of a drug molecule, such as metabolic stability, permeability, and potency. nih.gov

The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets like enzymes and receptors, which can significantly enhance binding affinity. nih.gov Furthermore, the pyridine ring can engage in π–π stacking interactions, similar to a benzene (B151609) ring, but with different electronic properties. nih.gov Pyridine-based compounds have demonstrated a wide range of pharmacological activities, including anticancer, antitubercular, and anti-ulcer effects. nih.gov

The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and hydrophobic properties of a molecule to optimize its biological activity. nih.gov

Strategic Positioning of 6-(Benzylamino)-4-methylnicotinaldehyde within Current Research Trajectories

While specific research on this compound is limited, its strategic position within current research can be inferred from studies on analogous compounds. The benzylamino group, in particular, is a common feature in many bioactive molecules. For example, extensive research has been conducted on 6-benzylaminopurine (B1666704) (BAP) and its derivatives. nih.gov These studies have systematically explored how substitutions on the benzyl (B1604629) ring affect biological activities, such as cytokinin activity in plants and antiproliferative effects on human cancer cells. nih.govchemicalbook.com The synthesis of these compounds often involves the condensation of a chlorinated heterocyclic core (like 6-chloropurine) with a corresponding substituted benzylamine. nih.gov

This synthetic strategy is directly applicable to the potential synthesis of this compound from a precursor such as 6-chloro-4-methylnicotinaldehyde. The exploration of different substituents on the benzyl ring of this compound could lead to the discovery of compounds with modulated biological activities, a common strategy in medicinal chemistry. nih.gov

The table below presents basic information for this compound and some of its close structural analogs, highlighting the existence and accessibility of this chemical space for research.

Table 1: Chemical Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 6-(Benzylamino)-4-methylnicotinic acid | C14H14N2O2 | 242.27 | 1355178-72-1 |

| 6-(Isopropylamino)-4-methylnicotinaldehyde | C10H14N2O | 178.23 | 1355177-31-9 |

Data sourced from chemical supplier catalogs. bldpharm.comchemscene.comuni.lu

The research on other substituted pyridines further underscores the potential of this class of compounds. For instance, various pyridine derivatives have been investigated as inhibitors of specific enzymes or as antimicrobial agents. The strategic combination of the proven pyridine core with the biologically significant benzylamino moiety makes this compound a compelling candidate for synthesis and biological evaluation in the search for new therapeutic agents.

The following table summarizes the biological activities of some related benzylamino-substituted heterocyclic compounds, illustrating the potential therapeutic areas for which this compound could be investigated.

Table 2: Examples of Bioactive Benzylamino-Substituted Heterocycles

| Compound Class | Heterocyclic Core | Reported Biological Activity |

|---|---|---|

| 6-Benzylaminopurine Derivatives | Purine | Cytokinin activity, antiproliferative effects, CDK inhibition |

| Naphthyridine Derivatives | Naphthyridine | Antidepressant activity, cytotoxic effects |

This table is a summary of findings from various research articles on related compound classes. nih.govmdpi.comyoutube.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

6-(benzylamino)-4-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C14H14N2O/c1-11-7-14(16-9-13(11)10-17)15-8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,15,16) |

InChI Key |

FJBGZGJWIGJHNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Benzylamino 4 Methylnicotinaldehyde Analogues

Elucidation of the Benzylamino Moiety's Influence on Molecular Activity

The benzylamino group (a benzyl (B1604629) group attached to an amine) is a common feature in many biologically active compounds. Its influence on the activity of 6-(Benzylamino)-4-methylnicotinaldehyde would likely be multifaceted, involving factors such as size, lipophilicity, and hydrogen bonding capabilities.

Key Areas of Investigation would include:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at the ortho, meta, and para positions of the benzyl ring could significantly alter the electronic properties of the molecule. This, in turn, could affect its binding affinity to a biological target.

Nature of the Linker: The amine linker provides a degree of rotational flexibility. Modifications, such as N-alkylation or incorporation into a rigid ring system, would impact the conformational freedom of the benzyl group, which could be critical for optimal interaction with a receptor binding pocket.

A hypothetical data table illustrating potential research findings is presented below:

| Analogue | Substitution on Benzyl Ring | Relative Activity |

| Parent Compound | None | 1.0 |

| Analogue 1 | 4-Methoxy | 2.5 |

| Analogue 2 | 4-Chloro | 0.8 |

| Analogue 3 | 3-Nitro | 0.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Methyl Group Substitution Effects on Pharmacological Profiles

The methyl group at the 4-position of the pyridine (B92270) ring, while seemingly simple, can play a crucial role in the molecule's pharmacological profile.

Potential Effects of the Methyl Group:

Steric Influence: The methyl group can provide a critical steric anchor, forcing the molecule into a specific conformation that is favorable for binding. It can also create steric hindrance that prevents non-productive binding modes.

Metabolic Blockade: In some cases, a methyl group can block a potential site of metabolism, thereby increasing the compound's half-life.

Research in this area would involve synthesizing analogues where the methyl group is removed, replaced with other alkyl groups of varying sizes (e.g., ethyl, isopropyl), or substituted with bioisosteres like a halogen.

Analysis of Nicotinaldehyde Core Modifications on Biological Engagement

The nicotinaldehyde core, a pyridine ring with an aldehyde group, is a key structural feature. Modifications to this core would be expected to have a profound impact on the compound's biological activity.

Key Modifications and Their Potential Consequences:

Aldehyde Group Modification: The aldehyde is a reactive functional group that can participate in covalent bond formation with biological targets. It can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups like an oxime or a hydrazone to probe the necessity of the aldehyde for activity.

A comparative analysis of these core modifications would be critical in defining the essential pharmacophoric elements.

Comparative Analysis of Substituent Electronegativity and Steric Effects

A quantitative structure-activity relationship (QSAR) study would be invaluable in dissecting the individual contributions of electronic and steric effects of various substituents. By systematically varying substituents on both the benzylamino moiety and the nicotinaldehyde core, researchers could build a predictive model.

For instance, a series of analogues with substituents of varying electronegativity and size could be synthesized and their biological activity measured. This data could then be used to derive a mathematical equation that relates these properties to activity.

| Substituent (R) | Electronegativity (Pauling Scale) | Steric Parameter (Taft's Es) | Observed Activity (IC50, nM) |

| -H | 2.20 | 1.24 | 500 |

| -F | 3.98 | 0.78 | 250 |

| -Cl | 3.16 | 0.27 | 300 |

| -CH3 | 2.55 | 0.00 | 150 |

| -CF3 | 3.48 | -1.16 | 800 |

This table represents a hypothetical dataset for QSAR analysis and is not based on experimental results for the specified compound.

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound and its analogues would aim to identify the low-energy, biologically active conformation.

Techniques for Conformational Analysis:

Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the preferred conformations of the molecule in different environments.

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide experimental evidence for the proximity of different parts of the molecule in solution, helping to define its solution-state conformation.

Understanding the preferred conformation is key to designing more rigid analogues that are "locked" in the active conformation, potentially leading to increased potency and selectivity. The rotatable bonds, particularly the C-N bond of the benzylamino group and the C-C bond connecting the aldehyde, would be primary focuses of such a study.

Based on the conducted searches, there is no publicly available scientific literature detailing the specific biological activities (antibacterial, antifungal, antiviral, anticancer) of the chemical compound "this compound" as requested in the detailed outline. The search results did not yield any papers or data related to this specific molecule's efficacy against the listed bacterial strains, fungal species, viruses, or cancer cell lines.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this compound. The information required to populate the sections and subsections on biological activity, mechanisms of action, and cytotoxicity is absent from the available scientific databases and literature.

Based on a comprehensive search of available scientific literature, there is no specific research data available for the compound This compound corresponding to the biological activities outlined in your request. Studies detailing this particular compound's effects on telomerase, α-glucosidase, Mtb MurB, or its antioxidant potential via DPPH and ABTS assays could not be located in the public domain.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" strictly adhering to the provided outline. The requested information does not appear to be published.

Biological Activity Research and Mechanistic Investigations of 6 Benzylamino 4 Methylnicotinaldehyde and Its Congeners

Antioxidant and Free Radical Scavenging Potentials

Mechanistic Exploration of Redox Modulation

The pyridine (B92270) nucleus is a core component of the essential redox cofactors NAD(H) and NADP(H), suggesting that its synthetic derivatives may interfere with cellular redox pathways. A key congener, 6-aminonicotinamide (B1662401) (6-AN), a structural analogue of nicotinamide, has been identified as a potent modulator of cellular redox balance. medchemexpress.comselleckchem.com

6-AN functions as an antimetabolite and a competitive inhibitor of the NADP+-dependent enzyme glucose-6-phosphate dehydrogenase (G6PD), a critical rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). medchemexpress.comselleckchem.comselleckchem.com The inhibition of G6PD by 6-AN has a Ki (inhibitor constant) of 0.46 μM. medchemexpress.comselleckchem.comselleckchem.com By blocking the PPP, 6-AN curtails the production of NADPH, which is a primary cellular reductant essential for maintaining the reduced glutathione (B108866) pool and for the function of antioxidant enzymes. nih.gov This reduction in NADPH makes cells more vulnerable to oxidative stress. selleckchem.comselleckchem.com

Studies have shown that treatment with 6-AN leads to an increase in reactive oxygen species (ROS) levels. medchemexpress.com For instance, in cancer cell lines, 6-AN treatment was found to increase both basal and induced ROS levels, indicating a disruption of the cells' antioxidant defense mechanisms. medchemexpress.com This is further supported by findings that 6-AN can modify the mitochondrial potential and redox balance, leading to endoplasmic reticulum (ER) stress and apoptosis in cancer cells. nih.gov The modulation of redox homeostasis by inhibiting G6PD suggests that aminopyridine-based compounds could serve as tools to study and potentially influence disease states associated with altered redox signaling. nih.gov

Table 1: Mechanistic Details of Redox Modulation by 6-Aminonicotinamide (6-AN)

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Target Enzyme | Glucose-6-Phosphate Dehydrogenase (G6PD) | Competitive Inhibition | selleckchem.com, selleckchem.com, medchemexpress.com |

| Inhibitor Constant (Ki) | 0.46 μM | High potency | selleckchem.com, selleckchem.com, medchemexpress.com |

| Metabolic Pathway | Pentose Phosphate Pathway (PPP) | Inhibition | selleckchem.com, nih.gov |

| Cellular Effect | Decreased NADPH production | Compromised antioxidant defense | nih.gov |

| Downstream Effect | Increased Reactive Oxygen Species (ROS) | Increased oxidative stress | medchemexpress.com |

| Cellular Outcome | Endoplasmic Reticulum (ER) Stress, Apoptosis | Cell death in susceptible cells | nih.gov |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Aminopyridine derivatives have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways. A prominent example is 4-aminopyridine (B3432731) (4-AP), which, along with its derivatives, has been evaluated for its effects on inflammation. bas.bgresearchgate.netnih.gov

In a study using a mouse model of severe burn injury, 4-AP was shown to significantly reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in the early stages of healing. nih.gov Concurrently, it increased the expression of anti-inflammatory markers including CD206, Arginase-1 (ARG-1), and Interleukin-10 (IL-10). nih.gov Macrophages are crucial immune cells in the skin, and their transition from a pro-inflammatory (M1) to a reparative (M2) phenotype is vital for controlling inflammation and promoting healing. nih.gov

Furthermore, newly synthesized peptide derivatives of 4-AP have been investigated for their anti-inflammatory effects. bas.bgresearchgate.net In a rat model of immune complex-induced inflammation, one such derivative demonstrated a clear anti-inflammatory effect by preventing or inhibiting the production of circulating antibodies. bas.bgresearchgate.net Some of these derivatives also showed an ability to inhibit the proteolytic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are key enzymes in the pathogenesis of inflammatory diseases. bas.bgresearchgate.net A copper complex of 4-aminopyridine, Cu-4AP-Br, exhibited high anti-inflammatory activity, with an inhibition percentage of 54.2 ± 2.08% at a concentration of 100 μg/mL, which was found to be significantly higher than the reference drug naproxen (B1676952) in the study. rsc.org

Table 2: Anti-inflammatory Effects of 4-Aminopyridine (4-AP) and its Derivatives

| Compound/Derivative | Model | Key Findings | Reference |

|---|---|---|---|

| 4-Aminopyridine (4-AP) | Burn injury in mice | Reduced pro-inflammatory cytokines (IL-1β, TNF-α); Increased anti-inflammatory markers (CD206, ARG-1, IL-10). | nih.gov |

| Peptide Derivatives of 4-AP | Rat model of immune complex-induced inflammation | Inhibited antibody production; Inhibited MMP-2 and MMP-9 activity. | bas.bg, researchgate.net |

| Cu-4AP-Br | In vitro 5-lipoxygenase (5-LOX) inhibition assay | Showed high anti-inflammatory activity (IP = 54.2 ± 2.08% at 100 μg/mL). | rsc.org |

Anti-biofilm and Anti-quorum Sensing Activities Against Oral Pathogens

The pyridine scaffold is present in many compounds with demonstrated antimicrobial and anti-biofilm properties. mdpi.comresearchgate.net Biofilm formation is a critical virulence factor for many pathogenic bacteria, including those found in the oral cavity, and is often regulated by quorum sensing (QS). nih.gov

Research into pyridine derivatives has revealed their potential to combat bacterial biofilms. For example, a series of N-alkylated pyridine-based organic salts were synthesized and showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Certain salts in this series were able to inhibit S. aureus biofilm formation by up to 58 ± 0.4% at a concentration of 75 μg/mL. mdpi.com Another study focused on novel triazole-functionalized pyridine derivatives, identifying compounds with promising biofilm inhibition activity specifically against S. aureus. researchgate.net

While direct evidence for the activity of 6-(benzylamino)-4-methylnicotinaldehyde against oral pathogens is not prominent, the broader class of pyridine derivatives shows promise. The inhibition of biofilm formation is a key strategy to control dental plaque and associated diseases. nih.gov Furthermore, compounds that interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation, are of significant interest. nih.gov Studies on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are also nitrogen-containing heterocyclic compounds, have demonstrated anti-QS activity, suggesting that this could be a viable mechanism for related structures. nih.gov The disruption of the biofilm matrix and the inhibition of genes related to biofilm formation and quorum sensing are potential mechanisms of action for these compounds. frontiersin.org

Table 3: Anti-biofilm Activity of Pyridine Congeners

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| N-alkylated pyridine salts | S. aureus, E. coli | Inhibition of S. aureus biofilm by 58 ± 0.4% at 75 μg/mL. | mdpi.com |

| Triazole-functionalized pyridines | S. aureus | Identified compounds with promising biofilm inhibition activity. | researchgate.net |

| Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives | S. aureus, P. aeruginosa | Strong biofilm-forming activity inhibition (>60%) at MICs and anti-QS activity. | nih.gov |

Neuroprotective Effects and Associated Molecular Pathways

Aminopyridines, most notably 4-aminopyridine (4-AP), have been investigated for their neuroprotective properties in the context of various neurological disorders, including multiple sclerosis (MS). nih.govresearchgate.net The primary, well-established mechanism of 4-AP is the blockade of voltage-gated potassium (Kv) channels, which enhances nerve conduction in demyelinated axons. nih.govpensoft.net However, emerging evidence suggests that its therapeutic benefits may extend beyond symptomatic relief to include genuine neuroprotection. nih.govresearchgate.net

Preclinical studies have shown that 4-AP can prevent neurodegeneration. nih.gov In a model of Alzheimer's disease, daily administration of 4-AP was found to suppress microglial activation and provide neuroprotection. nih.gov In experimental models of MS, 4-AP not only improved clinical scores but also attenuated the degeneration of retinal layers and visual function. youtube.com The protective effects appear to involve the stabilization of myelin and oligodendroglial cells. youtube.com In vitro evidence points towards the involvement of cellular calcium levels and the nuclear factor of activated T-cells (NFAT) pathway as part of the molecular mechanism underlying its neuroprotective effect. nih.gov

Newly synthesized derivatives of 4-AP have also shown promise. In a cuprizone-induced demyelination mouse model, certain 4-AP derivatives were able to reverse the effects of the toxin and improve memory processes as assessed by the passive avoidance test. nih.gov These findings suggest that the development of novel aminopyridine derivatives could lead to new therapeutic strategies for neurodegenerative diseases. pensoft.netnih.gov

Table 4: Neuroprotective Effects of 4-Aminopyridine (4-AP) and its Congeners

| Compound | Model | Proposed Mechanism of Action | Key Neuroprotective Outcome | Reference |

|---|---|---|---|---|

| 4-Aminopyridine (4-AP) | Multiple Sclerosis (MS) models | Blockade of voltage-gated potassium channels; Modulation of NFAT pathway. | Enhanced nerve conduction; Attenuated retinal neurodegeneration. | nih.gov, youtube.com |

| 4-Aminopyridine (4-AP) | Alzheimer's Disease model | Suppression of microglial activation. | Neuroprotection against amyloid-beta induced damage. | nih.gov |

| 4-AP Derivatives (4b, 4c) | Cuprizone-induced demyelination in mice | Not fully elucidated. | Reversal of demyelination effects; Improved memory. | nih.gov |

Computational Chemistry and in Silico Approaches in the Study of 6 Benzylamino 4 Methylnicotinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For 6-(Benzylamino)-4-methylnicotinaldehyde, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), are used to determine its optimized molecular geometry and electronic properties. researchgate.netnih.gov

A key outcome of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MESP) map. This map illustrates the charge distribution across the molecule, identifying electrophilic (positive, electron-poor) and nucleophilic (negative, electron-rich) regions. jocpr.com For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group are expected to be electron-rich regions, while the hydrogen atoms, particularly the one on the amino group, would be electron-poor. jocpr.com

Table 1: Calculated DFT Properties for this compound Note: The following values are representative examples based on DFT studies of similar heterocyclic compounds and are for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Indicates electron-donating capability. |

| ELUMO | -1.8 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to the active site of a target receptor, typically a protein. This technique is crucial for understanding potential mechanisms of action and for structure-based drug design. In a typical study, the 3D structure of this compound would be docked into the binding pocket of a biologically relevant target.

The simulation calculates the binding affinity, usually expressed in kcal/mol, which estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding. The results also provide a detailed view of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. nih.gov For instance, the nitrogen on the pyridine ring could act as a hydrogen bond acceptor, while the benzyl (B1604629) group could form hydrophobic interactions within the binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase XYZ (Hypothetical) | -8.5 | Lys72 | Hydrogen Bond (with N of pyridine) |

| Leu130 | Hydrophobic (with benzyl ring) | ||

| Asp184 | Hydrogen Bond (with NH group) |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. To develop a QSAR model involving this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values).

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. Statistical methods, like multiple linear regression, are then used to generate an equation that predicts activity based on the most relevant descriptors. Such a model is invaluable for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds.

In Silico Assessment of Pharmacokinetic and Drug-Likeness Parameters (e.g., ADMET Predictions)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction uses computational models to estimate these properties based on the molecule's structure. nih.gov

Various software platforms, such as SwissADME and OSIRIS Property Explorer, can predict parameters like gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential toxicity risks. nih.gov Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to ensure good oral bioavailability.

Table 3: Predicted ADMET and Drug-Likeness Profile for this compound Note: These values are representative predictions from common in silico ADMET tools.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 226.27 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.85 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Bioavailability Score | 0.55 | Good probability of oral bioavailability. |

| Blood-Brain Barrier Permeation | No | Predicted not to cross the BBB. |

Pharmacophore Modeling and Virtual Screening for Novel Hit Identification

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model for a molecule like this compound would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

This model can be generated based on the structure of a known active ligand or from the ligand-receptor complex obtained via molecular docking. nih.govnih.gov Once developed, the pharmacophore serves as a 3D query for virtual screening. In this process, large digital libraries containing millions of compounds are searched to find other molecules that match the pharmacophore model. This powerful technique allows for the rapid identification of novel and structurally diverse "hits" that are predicted to have the desired biological activity, providing a starting point for further investigation.

Table 4: Potential Pharmacophoric Features of this compound Note: This table outlines the key chemical features that would constitute a pharmacophore model derived from the compound.

| Feature Type | Molecular Moiety |

|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen |

| Hydrogen Bond Acceptor | Aldehyde Oxygen |

| Hydrogen Bond Donor | Amino (-NH-) group |

| Aromatic Ring | Pyridine Ring |

| Aromatic Ring | Benzyl Ring |

| Hydrophobic Center | Benzyl Ring / Methyl Group |

Future Directions and Emerging Research Avenues for 6 Benzylamino 4 Methylnicotinaldehyde

Exploration of Undiscovered Biological Targets and Signaling Pathways

Currently, there is no published research identifying the specific biological targets or signaling pathways of 6-(Benzylamino)-4-methylnicotinaldehyde. To uncover its potential therapeutic applications, future research would need to begin with broad-based screening to identify any interactions with proteins, enzymes, or receptors within biological systems. Techniques such as high-throughput screening (HTS) against diverse target panels would be a critical first step.

Given the structural similarities to other compounds, potential areas of investigation could be guided by the activities of related molecules. For instance, certain nicotin-aldehyde derivatives have been investigated for their roles in various cellular processes. However, without direct experimental evidence, the specific pathways that this compound might modulate remain speculative.

Rational Design of Prodrugs and Targeted Delivery Systems

The concept of developing prodrugs and targeted delivery systems is a well-established strategy in medicinal chemistry to enhance the efficacy and reduce the side effects of pharmacologically active compounds. A prodrug is an inactive precursor that is converted into an active drug within the body. This approach can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Should this compound be found to possess desirable biological activity but poor pharmacokinetic properties, a prodrug approach could be beneficial. The aldehyde functional group and the secondary amine in its structure offer potential sites for chemical modification to create prodrugs. For example, the aldehyde could be masked as an acetal (B89532) or an oxime, which could then be cleaved in a specific physiological environment to release the active compound.

Targeted delivery systems aim to concentrate a therapeutic agent at its site of action. This could involve encapsulating this compound in nanoparticles or conjugating it to a molecule that specifically binds to a target tissue or cell type. However, the design of such systems is entirely dependent on first identifying a specific biological target and therapeutic application for the parent compound.

Development of Advanced Spectroscopic and Imaging Probes

Spectroscopic and imaging probes are invaluable tools for visualizing and quantifying biological processes at the molecular level. If this compound demonstrates interaction with a specific biological target, it could potentially be developed into such a probe. This would involve modifying its structure to incorporate a reporter group, such as a fluorophore for fluorescence microscopy or a radionuclide for positron emission tomography (PET) imaging.

For example, research has been conducted on carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivatives to create PET probes for imaging the PI3K/mTOR pathway in cancer. nih.gov A similar strategy could theoretically be applied to this compound if a relevant target is identified. The development of such probes would facilitate the study of the compound's mechanism of action and could have diagnostic applications.

Integration with Multi-omics Approaches for Systems-Level Understanding

Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex biological effects of a compound. mdpi.comnih.gov Once the initial biological activity of this compound is characterized, a multi-omics strategy could provide a comprehensive view of its impact on cellular networks.

This approach could reveal not only the primary target of the compound but also its off-target effects and the downstream signaling cascades it perturbs. Such a systems-level understanding is crucial for predicting both the therapeutic efficacy and potential toxicity of a new chemical entity. However, this level of investigation would only be warranted after preliminary studies have established a clear biological activity for the compound.

Application in Materials Science and Catalyst Development

The potential application of this compound in materials science and catalysis is another area that remains to be explored. The pyridine (B92270) ring and the benzylamino group are functionalities that can participate in coordination chemistry and organic synthesis. It is conceivable that this compound could serve as a ligand for metal catalysts or as a building block for novel organic materials.

For instance, pyridine-containing compounds are widely used as ligands in catalysis and as components of functional polymers and coordination polymers. The specific substitution pattern of this compound could impart unique electronic and steric properties that might be advantageous in these applications. However, without experimental data, any potential role in these fields is purely theoretical.

Q & A

Q. Q1. What are the recommended synthetic routes for 6-(Benzylamino)-4-methylnicotinaldehyde, and how can structural purity be validated?

Methodological Answer:

- Synthesis : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-methylnicotinaldehyde with benzylamine under controlled pH (e.g., using TEA as a base) in anhydrous solvents like DCM or ACN. Intermediate purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical .

- Characterization :

- NMR : H and C NMR to confirm substitution patterns (e.g., benzylamino protons at δ ~4.5 ppm, aldehyde proton at δ ~9.8 ppm).

- HRMS : Validate molecular weight (e.g., expected [M+H]+ for CHNO: 227.1188).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. Q2. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Studies :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Store aliquots in amber vials under inert gas (N) and compare degradation via HPLC over 30 days.

- pH Stability : Monitor aldehyde integrity in buffers (pH 3–9) using UV-Vis spectroscopy (peak shifts at ~280 nm indicate hydrolysis) .

Advanced Research Questions

Q. Q3. How does the electronic structure of this compound contribute to its semimetallic behavior in thin-film applications?

Methodological Answer:

- Experimental Design :

- Photoemission Spectroscopy : Combine UPS (ultraviolet photoelectron spectroscopy) and IPES (inverse photoemission spectroscopy) to map HOMO-LUMO gaps. Evidence from related zwitterionic analogs shows LUMO placement near the Fermi level, suggesting electron pockets .

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets. Compare calculated band dispersion (e.g., along Z–G direction) with experimental data to confirm semimetallic conductivity .

- Data Interpretation : Nonzero inner potentials and band crossings at the Fermi level indicate partial metallicity, relevant for organic electronics .

Q. Q4. What strategies resolve contradictions in reported reactivity of the aldehyde group in this compound during nucleophilic additions?

Methodological Answer:

- Mechanistic Studies :

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor aldehyde reactivity with hydrazines (e.g., DNPH) under varying temperatures. Compare rate constants (k) to identify steric hindrance from the benzylamino group.

- Computational Modeling : Perform DFT calculations (e.g., Gibbs free energy barriers) to evaluate transition states for competing pathways (e.g., Schiff base vs. Michael addition) .

- Case Example : Methylsulfinyl displacement in analogs (e.g., 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine) shows chemoselectivity influenced by electronic effects of substituents .

Biochemical and Material Science Applications

Q. Q5. How can this compound be functionalized for coordination chemistry or antioxidant studies?

Methodological Answer:

- Coordination Complex Synthesis :

- React with Cu(II) perchlorate in MeOH/water to form dinuclear complexes. Characterize via EPR (g ~2.1 for Cu) and X-ray crystallography (e.g., Jahn-Teller distortion parameters) .

- Antioxidant Assays :

- DPPH Radical Scavenging : Compare IC values of free ligand vs. metal complexes.

- SOD Mimic Activity : Measure O dismutation rates using cytochrome c assays .

Q. Q6. What advanced analytical techniques differentiate polymorphic forms of this compound in crystallography studies?

Methodological Answer:

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve hydrogen bonding (e.g., N–H···O interactions) and π-stacking distances.

- DSC (Differential Scanning Calorimetry) : Identify polymorph-specific melting endotherms (e.g., ΔH fusion ~19 kJ/mol for related aldehydes) .

- Raman Spectroscopy : Detect lattice vibrations (e.g., 1600 cm for aromatic C=C) to distinguish packing motifs .

Notes on Contradictions and Limitations

- Synthesis Yields : Discrepancies in reported yields (e.g., 64% in pyrimidine analogs vs. 50–60% in unrelated aldehyde derivatives) may arise from solvent polarity or catalyst choice.

- Electronic Properties : Theoretical predictions of semimetallic behavior require experimental validation via Hall effect measurements to resolve ambiguity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.